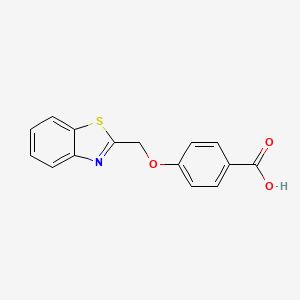

Benzoic acid, 4-(2-benzothiazolylmethoxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

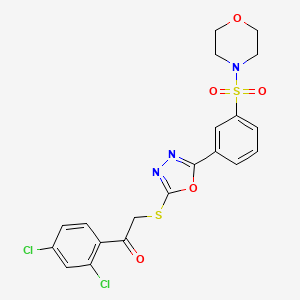

Descripción general

Descripción

“Benzoic acid, 4-(2-benzothiazolylmethoxy)-” is an organic compound with the molecular formula C15H11NO3S . It is a derivative of benzoic acid, which is an aromatic carboxylic acid . This compound is used for research purposes .

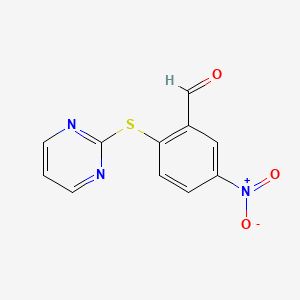

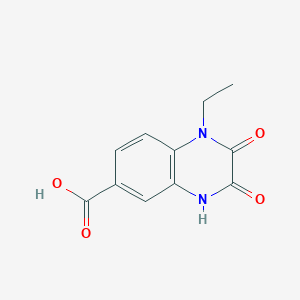

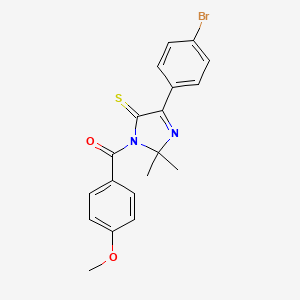

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-(2-benzothiazolylmethoxy)-” consists of a benzene ring attached to a carboxyl group and a benzothiazole group through a methoxy bridge . The molecular weight of this compound is 285.32 .Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells

Benzoic acid derivatives have been explored for their application in dye-sensitized solar cells (DSSCs). A study detailed the synthesis and characterization of a metal-free organic sensitizer for DSSCs, incorporating a triphenylamine segment and 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid (BTEBA) as electron acceptor units. This novel dye demonstrated impressive device performance, with a significant incident photon-to-current conversion efficiency (IPCE) and solar light to electrical energy conversion efficiency, highlighting its potential in renewable energy technologies (Ferdowsi et al., 2018).

Detoxification and Metabolite Profiling

Another study investigated the detoxification of benzoic acid through glycine conjugation. This metabolomics study provided insights into the metabolic perturbations due to xenobiotic intervention, revealing a high degree of inter-individual variation in detoxification. The research indicated that detoxification through glycine conjugation to hippuric acid does not result in glycine depletion, supporting the maintenance of glycine homeostasis during detoxification (Irwin et al., 2016).

Fluorescence and Emission Characteristics

Benzoic acid derivatives were also synthesized to study their fluorescence and emission characteristics, showing sensitivity to the micro-environment. These compounds, inspired by ESIPT (excited state intramolecular proton transfer), displayed unique absorption-emission properties, making them interesting for applications in fluorescence-based technologies (Patil et al., 2013).

Polymer Chemistry

In polymer chemistry, benzoic acid derivatives have been used for the cyclopolymerization of 1,6-Heptadiynes, leading to the synthesis of novel copolymers. This research explored the use of benzoic acid (4-(2-propoxy)-3-vinylphenyl) ester and related compounds for synthesizing ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, showcasing their utility in creating advanced polymer materials (Mayershofer et al., 2006).

Environmental Applications

The electrochemical oxidation of benzoic acid in water over boron-doped diamond electrodes was examined for its effectiveness in degrading benzoic acid, assessing key operating parameters, kinetic modeling, and reaction by-products. This study highlighted the potential of electrochemical methods in treating water contaminated with benzoic acid and its derivatives, demonstrating an environmentally friendly approach to pollution remediation (Velegraki et al., 2010).

Safety and Hazards

“Benzoic acid, 4-(2-benzothiazolylmethoxy)-” is classified as a hazardous compound. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H312, and H315 . This indicates that it is harmful if swallowed, harmful in contact with skin, and causes skin irritation .

Mecanismo De Acción

Target of Action

Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid .

Mode of Action

Benzoic acid, a structurally similar compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Biochemical Pathways

Benzoic acid is known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid , which may provide some insight into its pharmacokinetic properties.

Result of Action

Benzoic acid is known to have antimicrobial properties and is widely used as a food preservative .

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-15(18)10-5-7-11(8-6-10)19-9-14-16-12-3-1-2-4-13(12)20-14/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUHKKHAAHFKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2896188.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2896189.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2896190.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2896194.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2896197.png)

![1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2896198.png)

![2-Chloro-1-spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2896199.png)

![methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2896202.png)